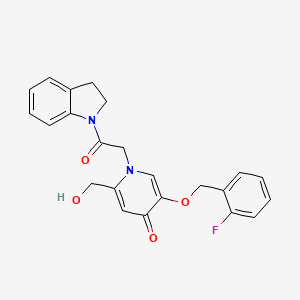

![molecular formula C29H29N3O4S B2878694 1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone CAS No. 681280-17-1](/img/structure/B2878694.png)

1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a potential bioactive compound . It is a nitrogen-containing heteroarene unit, which is usually present in natural products and biologically active synthetic compounds . Triazole derivatives, like this compound, produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .

Synthesis Analysis

The compound can be synthesized using a new catalytic protocol for the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the compound with moderate yield, due to the retro-Michael reaction .Chemical Reactions Analysis

The compound is involved in the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- The synthesis and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have been explored, highlighting methods for obtaining stable compounds with specific functional groups. Such compounds demonstrate potential in chemiluminescence applications, where base-induced decomposition yields light emission at defined wavelengths, indicating their utility in analytical chemistry and sensor technology (Watanabe et al., 2010).

- Research into polymethoxylated-pyrazoline benzene sulfonamides reveals their cytotoxic activities on tumor and non-tumor cell lines, alongside inhibitory effects on carbonic anhydrase isoenzymes. This suggests their potential in developing therapeutic agents targeting specific biochemical pathways (Kucukoglu et al., 2016).

Biological Activities and Applications

- Studies on heteroatomic compounds based on phenylthiourea and acetophenone demonstrate significant biological activities, including antioxidant effects and the ability to influence biological membranes. These compounds show promise for drug development, especially for those with significant effects on membrane stability and mitochondrial function (Farzaliyev et al., 2020).

- Investigations into pyrazoline chalcones as anti-inflammatory, antioxidant, and antimicrobial agents reveal promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities. Such compounds are highlighted as potential leads for future drug discovery efforts, given their varied bioactivities and low toxicity profiles (Bandgar et al., 2009).

Advanced Applications

- The study of pyrazoline benzensulfonamides explores their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes, alongside low cytotoxicity. These compounds are considered promising for developing novel inhibitors for these enzymes, indicating their potential in treating diseases associated with enzyme dysregulation (Ozmen Ozgun et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4S/c1-31-17-27(21-8-5-6-10-24(21)31)37-18-28(33)32-25(22-9-7-11-26(35-3)29(22)36-4)16-23(30-32)19-12-14-20(34-2)15-13-19/h5-15,17,25H,16,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQKLMYFCMHYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide](/img/structure/B2878613.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2878616.png)

![1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B2878617.png)

![2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione](/img/structure/B2878620.png)

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)

![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)

![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)